5-Bromo-7-methylbenzo[b]thiophene
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Description
Scientific Research Applications
Electrochemical Studies and Synthesis Techniques
Synthesis and Electrochemical Behavior : Benzothiophene derivatives, including 5-bromo-7-methyl-1-benzothiophene analogs, are studied for their electrochemical behavior and synthesis. For example, research on the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has revealed insights into the reduction mechanisms and the formation of methyl 1-benzothiophene-2-carboxylate as the only reduction product, highlighting the compounds' potential in electrochemical applications and synthetic chemistry (Rejňák et al., 2004).
Organic Semiconductors and Material Science
Organic Semiconductor Analysis : Studies on benzothienobenzothiophene derivatives, including brominated compounds, focus on their structural and electronic properties for use in organic semiconductors. For instance, analysis of unsymmetrical benzothienobenzothiophene organic semiconductors has shown how halogen substitution impacts molecular packing and electronic properties, which is crucial for the development of advanced electronic materials (Kadoya et al., 2020).
Synthetic Methodologies for Diverse Applications
Synthetic Pathways to Complex Molecules : The synthesis and functionalization of benzothiophene derivatives serve as a foundation for creating a diverse array of complex molecules. For example, the synthesis of dibromo- and didodecyl[1]benzothieno[3,2-b][1]benzothiophenes via the stilbene pathway has been explored, demonstrating the versatility of benzothiophene derivatives in synthesizing complex organic molecules for various applications (Ruzié et al., 2013).
Pharmacological Potential
Antimalarial Activity : Although excluding direct pharmacological applications, it's worth noting that some benzothiophene derivatives have been explored for their potential in treating diseases. For instance, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of a key enzyme in the malaria parasite, showing promise for antimalarial drug development (Banerjee et al., 2011).
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWVKHDCCPTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299701 |
Source
|
Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-18-7 |
Source
|
Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19076-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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